5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one

Aldose reductase inhibition Diabetic complications Structure–activity relationship

5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 15289-56-2) is an N-unsubstituted 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative with the molecular formula C₁₃H₁₁NOS₂ and a molecular weight of 261.4 g/mol. It shares the identical 5-(2-methyl-3-phenylprop-2-enylidene) exocyclic motif with the marketed aldose reductase inhibitor (ARI) epalrestat, but critically lacks the N-3 carboxymethyl substituent.

Molecular Formula C13H11NOS2
Molecular Weight 261.4 g/mol
Cat. No. B12137218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC13H11NOS2
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C13H11NOS2/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8-
InChIKeyYUDRVKDFMJRZMZ-BGZVTZOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 15289-56-2) – A Distinct N-Unsubstituted Rhodanine Scaffold


5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 15289-56-2) is an N-unsubstituted 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative with the molecular formula C₁₃H₁₁NOS₂ and a molecular weight of 261.4 g/mol [1]. It shares the identical 5-(2-methyl-3-phenylprop-2-enylidene) exocyclic motif with the marketed aldose reductase inhibitor (ARI) epalrestat, but critically lacks the N-3 carboxymethyl substituent [2]. This structural difference fundamentally alters its aldose reductase inhibitory potency, physicochemical profile, and functional role—positioning it as a key N-unsubstituted reference compound, a synthetic intermediate, and an epalrestat impurity standard, rather than a direct therapeutic substitute.

Why Generic Substitution Fails: The N-Unsubstituted vs. N-Carboxymethyl Functional Gulf in 5-Arylidene-2-Thioxo-4-Thiazolidinones


In the 5-arylidene-2-thioxo-4-thiazolidinone class, N-3 substitution status is not a trivial structural nuance but the primary determinant of aldose reductase (ALR2) inhibitory potency. Systematic SAR evaluation by Maccari et al. (2011) demonstrated that N-unsubstituted analogues consistently exhibit ALR2 inhibition in the low micromolar range, whereas insertion of an acetic acid chain at N-3 yields submicromolar affinity comparable to epalrestat [1]. Furthermore, N-unsubstituted compounds lack the anionic carboxylate motif required for high-affinity engagement with the ALR2 anion-binding pocket (Tyr48, His110, Trp111), a pharmacophoric feature present in epalrestat and most clinically advanced ARIs [2]. Consequently, procuring this N-unsubstituted compound as if it were a generic epalrestat surrogate—whether for biological screening, analytical method development, or synthetic derivatization—will produce quantitatively and mechanistically divergent results. The evidence below delineates exactly where and by how much performance diverges.

Quantitative Differentiation Evidence: 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


ALR2 Inhibitory Potency Deficit vs. Epalrestat: Class-Level SAR Evidence from 5-Arylidene-2-Thioxo-4-Thiazolidinones

Maccari et al. (2011) evaluated a panel of 5-arylidene-2-thioxo-4-thiazolidinones and established a clear N-substitution-dependent potency hierarchy: N-unsubstituted analogues achieve ALR2 IC₅₀ values in the low micromolar range, while N-3 acetic acid-substituted analogues attain submicromolar IC₅₀ values very similar to epalrestat [1]. Epalrestat itself exhibits IC₅₀ values of 10 nM (rat lens ALR2) and 26 nM (human placenta ALR2) [2]. Although the exact IC₅₀ of the target N-unsubstituted compound was not reported as a discrete value in the 2011 study, the authors explicitly state that the most potent N-unsubstituted compounds in the series exhibited IC₅₀ values in the low micromolar range (≥100-fold weaker than epalrestat), with two N-unsubstituted analogues surpassing sorbinil but none approaching epalrestat-level submicromolar potency [1]. This establishes a >100-fold potency gap between N-unsubstituted and N-carboxymethyl-substituted congeners.

Aldose reductase inhibition Diabetic complications Structure–activity relationship

Physicochemical Profile: Computed XLogP3 and Topological Polar Surface Area Differentiation from Epalrestat

The absence of the N-carboxymethyl group in the target compound produces a markedly different physicochemical signature from epalrestat. Computed properties from PubChem show XLogP3 = 4.1 for the N-unsubstituted compound [1], versus XLogP3 ≈ 2.8–3.0 for epalrestat (which bears the ionizable carboxylic acid moiety). The topological polar surface area (TPSA) is 86.5 Ų for the target compound , compared to approximately 120 Ų for epalrestat. These differences translate into higher predicted membrane permeability for the N-unsubstituted compound but also reduced aqueous solubility—a critical consideration for formulation, DMSO stock preparation, or any assay requiring aqueous compatibility.

Drug-likeness Permeability Physicochemical profiling

Protein Tyrosine Phosphatase (PTP) Inhibitory Activity: A Divergent Target Profile

BindingDB records for this compound (BDBM84586) document an IC₅₀ of 1.60×10⁴ nM (16 µM) against a protein tyrosine phosphatase (PTP) in a 96-well plate assay at 25°C [1]. This represents a wholly distinct enzymatic target from aldose reductase and is not a known activity of epalrestat. The millimolar-to-high-micromolar PTP inhibitory potency suggests that the N-unsubstituted rhodanine scaffold possesses a target engagement profile that is broader but substantially weaker than its N-substituted counterparts. This divergent target profile may be relevant for screening campaigns exploring rhodanine-based PTP inhibitors or for interpreting off-target effects in polypharmacology studies.

PTP inhibition Off-target pharmacology Selectivity profiling

Epalrestat Impurity D: Differentiated Analytical Reference Standard Role in Pharmaceutical Quality Control

This compound is officially classified and commercially supplied as Epalrestat Impurity D (CAS 15289-56-2) [1]. It arises from incomplete N-alkylation during epalrestat synthesis or from N-dealkylation degradation pathways. LC-MS/MS and NMR methods have been specifically developed for its identification and quantification in epalrestat drug substance, with regulatory thresholds governed by ICH Q3A/B guidelines [1]. Unlike general-purpose rhodanine derivatives, this compound carries a defined pharmacopoeial identity linked to a marketed drug, making it indispensable for analytical method validation, system suitability testing, and batch-release quality control in epalrestat manufacturing.

Pharmaceutical impurity profiling LC-MS/MS Quality control

5-Arylidene Conformation: Crystallographically Defined Planarity as a Scaffold-Specific Feature for Structure-Based Design

X-ray crystallographic, energy calculational, and NMR studies of the epalrestat core (which shares the identical 5-[(2E)-2-methyl-3-phenylpropenylidene]rhodanine motif) have established that this exocyclic arylidene system adopts an extremely planar conformation in the solid state, which energy calculations confirm is the most stable form and the predominant conformation in solution [1]. This conformational rigidity is directly linked to aldose reductase inhibitory activity [1]. Because the target N-unsubstituted compound bears the identical exocyclic 5-arylidene system, it inherits this same planar conformational preference—but without the N-carboxymethyl anchor that epalrestat uses to lock into the ALR2 anion-binding pocket. This makes the N-unsubstituted compound a valuable tool for decoupling conformational effects from binding-site anchoring effects in SAR exploration.

X-ray crystallography Conformational analysis Molecular docking

Evidence-Backed Application Scenarios for 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one Procurement


Pharmaceutical Impurity Reference Standard for Epalrestat Quality Control

This compound is unequivocally identified as Epalrestat Impurity D . It is the primary N-desalkyl impurity arising from epalrestat synthesis or degradation. QC laboratories must procure this exact CAS-numbered material (15289-56-2) to comply with ICH Q3A/B impurity identification and quantification thresholds during epalrestat batch release, stability testing, and analytical method validation using LC-MS/MS or HPLC-UV . No other N-unsubstituted rhodanine can substitute for regulatory purposes.

Synthetic Precursor for N-Functionalized ALR2 Inhibitor Libraries

The N-unsubstituted scaffold serves as the direct synthetic precursor for generating N-3 alkylated, acylated, or acetic acid-substituted derivatives. Maccari et al. (2011) demonstrated that inserting an acetic acid chain at N-3 elevates ALR2 inhibitory potency from low micromolar to submicromolar, comparable to epalrestat [1]. Medicinal chemistry groups procuring this compound gain access to a validated starting material for parallel SAR exploration aimed at optimizing N-substituent effects on ALR2 potency, selectivity over ALR1, and pharmacokinetic properties.

Low-Potency Negative Control in ALR2 Inhibition Assays

Given the ≥100-fold potency gap between this N-unsubstituted compound (low micromolar ALR2 IC₅₀) and epalrestat (10–26 nM) [1], it can serve as a structurally matched low-potency control in ALR2 enzymatic assays. This enables researchers to confirm that observed inhibitory effects are N-substituent-dependent and not artifacts of the 5-arylidene-2-thioxo-thiazolidinone core. Its well-defined physicochemical profile (XLogP3 = 4.1) also makes it suitable as a lipophilicity-matched control in cellular permeability or solubility experiments involving rhodanine-based ARIs.

Conformational Probe for Structure-Based Drug Design of Rhodanine-Derived ARIs

Crystallographic evidence confirms that the 5-[(2E)-2-methyl-3-phenylpropenylidene]rhodanine motif adopts a rigid planar conformation that is energetically most stable and predominant in solution [2]. Computational chemists procuring this compound can use it as a minimal conformational template for docking studies, molecular dynamics simulations, and pharmacophore modeling—decoupling the intrinsic conformational bias of the 5-arylidene system from the binding contributions of the N-carboxymethyl group present in epalrestat.

Quote Request

Request a Quote for 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.